methyl 3-[(3,5-dimethoxyphenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate
Description
Chemical Structure: This compound features a thiophene-2-carboxylate core substituted at the 3-position with a 3,5-dimethoxyphenylsulfamoyl group and at the 4-position with a 4-methylphenyl group. Its molecular formula is C21H21NO6S2, with a molecular weight of 447.53 g/mol .
The compound is also listed in customs tariff schedules, suggesting commercial or regulatory relevance .
Properties
IUPAC Name |
methyl 3-[(3,5-dimethoxyphenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO6S2/c1-13-5-7-14(8-6-13)18-12-29-19(21(23)28-4)20(18)30(24,25)22-15-9-16(26-2)11-17(10-15)27-3/h5-12,22H,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRKNPEZRRQAWRL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CSC(=C2S(=O)(=O)NC3=CC(=CC(=C3)OC)OC)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO6S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 3-[(3,5-dimethoxyphenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate, identified by its CAS number 941935-53-1, is a compound belonging to the class of thiophene derivatives. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. The structure of this compound integrates a thiophene ring with sulfamoyl and carboxylate functionalities, which are known to influence its biological interactions.
Structural Characteristics
| Property | Value |
|---|---|
| Molecular Formula | C21H21NO4S2 |
| Molecular Weight | 415.5 g/mol |
| CAS Number | 941935-53-1 |
| Chemical Structure | Chemical Structure |
Biological Activity Overview
The biological activity of this compound has been evaluated through various studies focusing on its anticancer properties, antimicrobial effects, and potential as an anti-inflammatory agent.
Anticancer Activity
Research indicates that thiophene derivatives, including this compound, exhibit significant anticancer activity. A study reported that modifications in the thiophene structure led to compounds with improved potency against various cancer cell lines. For example:
- IC50 Values : The compound demonstrated an IC50 value of approximately 11.6 µg/mL against Hep3B liver cancer cell lines, indicating moderate efficacy in inhibiting cancer cell proliferation .
The mechanism of action appears to involve interference with tubulin dynamics, similar to the action of known chemotherapeutics like Combretastatin A-4 (CA-4), leading to cell cycle arrest in the G2/M phase .
Antimicrobial Activity
In addition to its anticancer properties, this compound has shown promising results in antimicrobial assays. It was evaluated against several bacterial strains:
- Effective Concentrations : Compounds related to this compound exhibited minimum inhibitory concentrations (MICs) as low as 0.21 µM against Pseudomonas aeruginosa and Escherichia coli .
This suggests that the compound may serve as a lead for developing new antimicrobial agents.
Study on Anticancer Activity
A specific study synthesized a series of thiophene carboxamide derivatives and tested their anticancer activities. The findings revealed that:
- Compound Variants : Variants with different substituents on the phenyl rings exhibited varying levels of activity.
- Mechanistic Insights : Molecular docking studies indicated that these compounds bind effectively to tubulin, disrupting microtubule formation crucial for cancer cell division .
Study on Antimicrobial Properties
Another investigation focused on the antimicrobial potential of similar thiophene derivatives:
- Broad-Spectrum Activity : The derivatives showed activity against Gram-positive and Gram-negative bacteria.
- Inhibition Mechanisms : Binding interactions with bacterial DNA gyrase were characterized through molecular docking studies, revealing key hydrogen bonds that contribute to their antibacterial efficacy .
Comparison with Similar Compounds
Thiophene-2-carboxylate Derivatives
The table below compares the target compound with its closest structural analogs:
Key Observations :
Functional Analogs: Sulfonamide-Based Herbicides
The compound shares a sulfamoyl moiety with triazine-derived herbicides, though its thiophene core distinguishes it mechanistically. A comparison with commercial sulfonylureas is shown below:
Key Observations :
- Unlike triazine-based herbicides, the thiophene core in the target compound may confer distinct electronic properties, affecting substrate-enzyme interactions .
Research and Regulatory Considerations
- Synthetic Accessibility : Analogous compounds are synthesized via Pd/C-catalyzed hydrogenation and purified via silica gel chromatography (Heptane:EtOAc), methods likely applicable to the target compound .
- Data Gaps: No direct bioactivity or pharmacokinetic data are available. Future studies should prioritize enzyme inhibition assays and structure-activity relationship (SAR) analyses.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
